molecular formula C6H10ClFO2S B2487795 (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride CAS No. 2091598-16-0

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride

Cat. No. B2487795
M. Wt: 200.65
InChI Key: IAGUHAITTUUZQV-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride” is a chemical compound with the IUPAC name (1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride . It has a molecular weight of 200.66 .


Molecular Structure Analysis

The InChI code for “(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride” is 1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride” has a molecular weight of 200.66 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.

Scientific Research Applications

Synthesis and Photophysical Properties

The synthesis and photophysical properties of derivatives have been a subject of research. Zhou et al. (2012) designed water-soluble sulfonato-Salen-type ligands that exhibit strong UV/Vis-absorption and varying fluorescence colors. The presence of sulfonate groups in these ligands ensures stability and solubility in water, and their fluorescence can be quenched selectively by Cu2+, making them suitable for use as fluorescence sensors for detecting Cu2+ in water and in living cells (Zhou et al., 2012).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the derivatives of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride have been employed in drug development. McCarroll et al. (2007) described the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones through Sonogashira couplings, which showed selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).

Chemical Synthesis and Functionalization

The compound has been instrumental in various chemical synthesis and functionalization processes. For instance, Leng et al. (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), showcasing its potential as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material for the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

properties

IUPAC Name

(1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGUHAITTUUZQV-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride

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